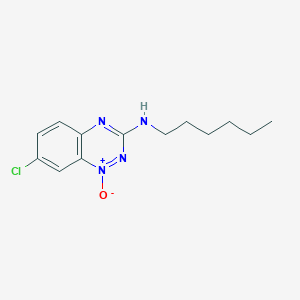![molecular formula C22H26F4O2 B14174180 1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) CAS No. 922718-47-6](/img/structure/B14174180.png)
1,1'-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) is a synthetic organic compound characterized by its unique structure, which includes a decane backbone linked by ether bonds to two 3,4-difluorobenzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) typically involves the reaction of decane-1,10-diol with 3,4-difluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized to form carbonyl compounds.
Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.
Substitution: The fluorine atoms on the benzene rings can be substituted with other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be used in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of substituted benzene derivatives.
Wissenschaftliche Forschungsanwendungen
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and polymers.
Wirkmechanismus
The mechanism of action of 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) involves its interaction with specific molecular targets. The ether linkages and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, potentially modulating their activity through hydrogen bonding, van der Waals forces, and hydrophobic interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-[Decane-1,10-diylbis(oxy)]bis(2,4-difluorobenzene)
- 1,1’-[Decane-1,10-diylbis(oxy)]bis(3,5-difluorobenzene)
- 1,1’-[Decane-1,10-diylbis(oxy)]bis(2,3-difluorobenzene)
Uniqueness
1,1’-[Decane-1,10-diylbis(oxy)]bis(3,4-difluorobenzene) is unique due to the specific positioning of the fluorine atoms on the benzene rings, which can influence its chemical reactivity and interactions with other molecules. This positional isomerism can lead to differences in physical properties, such as melting point and solubility, as well as variations in biological activity .
Eigenschaften
CAS-Nummer |
922718-47-6 |
|---|---|
Molekularformel |
C22H26F4O2 |
Molekulargewicht |
398.4 g/mol |
IUPAC-Name |
4-[10-(3,4-difluorophenoxy)decoxy]-1,2-difluorobenzene |
InChI |
InChI=1S/C22H26F4O2/c23-19-11-9-17(15-21(19)25)27-13-7-5-3-1-2-4-6-8-14-28-18-10-12-20(24)22(26)16-18/h9-12,15-16H,1-8,13-14H2 |
InChI-Schlüssel |
QVMJBVJBEMJIID-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1OCCCCCCCCCCOC2=CC(=C(C=C2)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-(Benzyloxy)phenyl]-2-(methylamino)ethan-1-one](/img/structure/B14174097.png)
![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)





![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![1-{4-[(4'-Methyl[1,1'-biphenyl]-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B14174162.png)
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 2-bromo-6,7-dihydro-6-oxo-, 1,1-dimethylethyl ester](/img/structure/B14174163.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)

![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)

